molecular formula C6H8N4 B11923879 1-methyl-2,3-dihydro-1H-pyrazolo[3,4-d]pyrimidine

1-methyl-2,3-dihydro-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B11923879
M. Wt: 136.15 g/mol
InChI Key: AZLLNLITHIIZIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methyl-2,3-dihydro-1H-pyrazolo[3,4-d]pyrimidine (CAS Number 500315-97-9) is a versatile chemical intermediate belonging to the privileged pyrazolopyrimidine class of heterocyclic compounds. This scaffold is recognized in medicinal chemistry as a bioisostere of the purine base adenine, allowing it to compete with ATP for binding sites in various kinase enzymes . Its primary research value lies in the design and synthesis of novel targeted anticancer agents. Derivatives based on this core structure have been investigated as potent inhibitors of critical oncogenic targets, including the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2) . By inhibiting these kinases, such compounds can induce apoptosis (programmed cell death) and arrest the cell cycle in cancer cells, demonstrating significant anti-proliferative activity in vitro . Researchers utilize this compound as a fundamental building block to develop potential therapeutic candidates, making it a valuable tool for drug discovery programs in oncology. The product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H8N4

Molecular Weight

136.15 g/mol

IUPAC Name

1-methyl-2,3-dihydropyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C6H8N4/c1-10-6-5(3-9-10)2-7-4-8-6/h2,4,9H,3H2,1H3

InChI Key

AZLLNLITHIIZIY-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NC=NC=C2CN1

Origin of Product

United States

Preparation Methods

The synthesis of 1-methyl-2,3-dihydro-1H-pyrazolo[3,4-d]pyrimidine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route involves the reaction of formimidate derivatives with hydrazine hydrate in ethanol . This method yields the pyrazolopyrimidine scaffold, which can then be further modified to introduce the methyl group at the desired position. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, as well as the use of scalable processes to meet commercial demands.

Chemical Reactions Analysis

Alkylation and Functionalization

Alkylation of the pyrazolo[3,4-d]pyrimidine core is a common strategy to enhance solubility or introduce reactive handles. For example:

  • Methylation : Reaction of 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol with methyl iodide in DMF under liquid–solid phase transfer catalysis yielded 3,5-dimethyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (P2) with high regioselectivity .

  • Propargylation : Propargyl bromide under similar conditions produced 3-methyl-1-phenyl-5-(prop-2-yn-1-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (P3) , enabling further click chemistry applications .

Reaction Conditions and Yields

ReagentProduct StructureYield (%)Key Application
Methyl iodide3,5-dimethyl derivative (P2)85Antiproliferative agents
Propargyl bromidePropargylated derivative (P3)78Click chemistry scaffolds

Chlorination and Substitution Reactions

Chlorination of the pyrazolo[3,4-d]pyrimidine scaffold enables subsequent nucleophilic substitutions:

  • POCl₃/PCI₅-mediated chlorination : Treatment of 1-phenyl-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4,6(5H)-dione with POCl₃ and PCI₅ yielded 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine , which reacted with aniline to form 4-chloro-N,1-diphenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-amine .

Key Substitution Pathways

Starting MaterialReagentProductIC₅₀ (μM) vs A549 cells
4,6-Dichloro derivativeAniline4-Chloro-N,1-diphenyl derivative2.24
Hydrazine hydrateEthanol, Δ3-Amino-4-aryl-6-mercapto analogs1.74–42.3

Condensation and Cyclization

Pyrazolo[3,4-d]pyrimidines undergo condensation with aldehydes and ketones to form fused heterocycles:

  • Michael adduct formation : Reaction with 2,4-dichlorobenzaldehyde and malononitrile under solvent-free conditions produced arylidene derivatives , which cyclized to yield pyrazolo[4,3-e] triazolo[4,3-a]pyrimidines with antiproliferative activity .

  • One-pot synthesis : Condensation of 4-amino-5-cyano-6-aryl-2-mercapto-5,6-dihydropyrimidines with hydrazine hydrate in ethanol yielded 3-amino-4-aryl-6-mercapto-3a,4-dihydro-1H-pyrazolo[3,4-d]pyrimidines .

Biological Activity of Condensation Products

CompoundCell Line (IC₅₀, μM)Target Activity
1a A549: 2.24EGFR inhibition
III-j MCF-7: 1.74Antifungal/antibacterial

Dimerization and Cross-Coupling

Unusual dimerization reactions have been reported under specific conditions:

  • C–N bond formation : Reaction of 1-methyl-2,3-dihydro-1H-pyrazolo[3,4-d]pyrimidine with 2,4-dichlorobenzaldehyde and acetophenone produced 5,7-dibenzoyl-4-methyl-1-phenyl-4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-d]pyrimidine-6-carbonitrile , a dimeric structure confirmed by X-ray diffraction .

Crystallographic Data for Dimeric Product

ParameterValue
Dihedral angle (pyrazole ring)1.22°
Hydrogen bonds (N1–H1···O1)2.86 Å

Scientific Research Applications

Antitumor Activity

Overview : The pyrazolo[3,4-d]pyrimidine scaffold has been extensively studied for its anticancer potential. Numerous derivatives of this compound have demonstrated significant cytotoxic effects against various cancer cell lines.

Case Studies :

  • A study reported that a derivative of 1-methyl-2,3-dihydro-1H-pyrazolo[3,4-d]pyrimidine exhibited an IC50 value of 2.24 µM against A549 lung cancer cells, indicating potent anticancer activity compared to doxorubicin (IC50 = 9.20 µM) .
  • Another research synthesized novel derivatives that were evaluated against the NCI 60-panel cell line. Some compounds showed promising results with IC50 values in the low micromolar range against breast cancer cell lines such as MDA-MB-468 and T47D .

Table 1: Anticancer Activity of Pyrazolo[3,4-d]pyrimidine Derivatives

CompoundCell LineIC50 (µM)
This compoundA5492.24
DoxorubicinA5499.20
Novel derivativeMDA-MB-468Varies

Enzyme Inhibition

Overview : Pyrazolo[3,4-d]pyrimidine derivatives have been identified as selective inhibitors of various enzymes, including phosphodiesterase type 2 (PDE2) and cytochrome P450 3A4 (CYP3A4).

Applications :

  • Compounds from this class have shown potential in treating central nervous system disorders by modulating cyclic nucleotide pathways through PDE2 inhibition. This mechanism is crucial for regulating synaptic transmission and neuronal survival .
  • Specific derivatives have also been noted for their ability to selectively inhibit CYP3A4 over CYP3A5, suggesting their utility in managing drug interactions and enhancing therapeutic efficacy in psychiatric disorders .

Neurodegenerative Disorders

Overview : The potential of pyrazolo[3,4-d]pyrimidine derivatives extends to the treatment of neurodegenerative diseases such as schizophrenia and depression.

Research Findings :

  • A study highlighted that certain derivatives could ameliorate symptoms associated with cognitive dysfunction and psychosis by targeting the underlying biochemical pathways involved in these disorders .

Mechanism of Action

The mechanism of action of 1-methyl-2,3-dihydro-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with molecular targets such as CDK2. The compound binds to the active site of CDK2, inhibiting its kinase activity and preventing the phosphorylation of key substrates involved in cell cycle progression . This inhibition leads to cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for anticancer therapy. Molecular docking studies have confirmed the good fit of the compound into the CDK2 active site, with essential hydrogen bonding interactions contributing to its inhibitory activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of 1-methyl-2,3-dihydro-1H-pyrazolo[3,4-d]pyrimidine are best understood in comparison to its structural analogs. Key differences arise from substituent positions, fused ring systems, and hydrogenation states.

Substituent Variations

Compound Substituents Key Biological Activity Reference
This compound 1-CH₃, 2,3-dihydro Antitumor (purine analog activity)
4-Hydroxy-1-phenylpyrazolo[3,4-d]pyrimidine 1-Ph, 4-OH Potential xanthine oxidase inhibition
4-(p-Tolylsulfonyl)-1-phenylpyrazolo[3,4-d]pyrimidine 1-Ph, 4-SO₂(p-tolyl) Synthetic intermediate for drug development
1-Phenyl-3-methylpyrazolo[3,4-d]pyrimidin-4-amine 1-Ph, 3-CH₃, 4-NH₂ Kinase inhibition (e.g., JAK/STAT pathways)
  • 1-Methyl vs. Phenyl-substituted analogs often exhibit enhanced aromatic stacking in enzyme binding pockets but may suffer from higher lipophilicity .
  • Dihydro vs. Aromatic Core: The 2,3-dihydro moiety introduces partial saturation, which may reduce planarity and alter interactions with hydrophobic binding sites.

Fused Ring Systems

  • Thieno[3,2-d]pyrimidine Hybrids: Compounds like 4-(3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine () exhibit extended conjugation, enhancing UV absorption and electronic properties. However, the thieno ring increases molecular weight and may reduce bioavailability compared to the simpler dihydro-pyrazolo[3,4-d]pyrimidine .
  • Chromeno-Pyrazolo-Pyridinones: Complex fused systems (e.g., ) demonstrate potent antitumor activity but face synthetic challenges. The dihydro-pyrazolo[3,4-d]pyrimidine core offers a more synthetically accessible scaffold .

Pharmacological Profiles

  • Antiparasitic Activity: Pyrazolo[3,4-d]pyrimidine nucleosides (e.g., compound 44 in ) show strong activity against Trypanosoma cruzi but require specific 7-position substituents. The 1-methyl-dihydro analog lacks a nucleoside moiety, likely shifting its target profile toward kinase inhibition .
  • Metabolic Stability : The dihydro structure in this compound may mimic the metabolic resistance observed in compound 44, which retains 100% parent compound stability in liver microsomes .

Biological Activity

1-Methyl-2,3-dihydro-1H-pyrazolo[3,4-d]pyrimidine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, particularly focusing on its anticancer, antimicrobial, and anti-inflammatory activities.

Chemical Structure and Properties

The compound belongs to the pyrazolo[3,4-d]pyrimidine class, which is characterized by a fused heterocyclic structure. This structural feature is crucial for its biological activity, as it allows for various substitutions that can enhance efficacy against specific targets.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent.

  • In Vitro Studies : A study reported that derivatives of this compound exhibited significant inhibitory activity against various cancer cell lines. For instance, one derivative showed an IC50 value of 2.24 µM against A549 lung cancer cells, outperforming doxorubicin (IC50 = 9.20 µM) as a control .
  • Apoptosis Induction : Flow cytometry analyses indicated that the compound could induce apoptosis in A549 cells at low micromolar concentrations. The percentage of apoptotic cells increased significantly with treatment, suggesting a mechanism that may involve cell cycle arrest and subsequent apoptosis .

Table 1: Anticancer Activity of this compound Derivatives

CompoundCell LineIC50 (µM)Mechanism
1aA5492.24Apoptosis induction
1dMCF-71.74Apoptosis induction
1eHepG242.3Cell cycle arrest

Antimicrobial Activity

The antimicrobial properties of pyrazolo[3,4-d]pyrimidines have also been investigated:

  • Broad-Spectrum Efficacy : Compounds derived from this scaffold have shown activity against both Gram-positive and Gram-negative bacteria as well as fungi. For example, derivatives have demonstrated significant inhibition against E. coli and S. aureus, suggesting potential applications in treating infections caused by these pathogens .

Table 2: Antimicrobial Activity of Pyrazolo[3,4-d]pyrimidine Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound AE. coli0.0227 µM
Compound BS. aureus0.0250 µM
Compound CA. flavus0.0300 µM

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have been explored in various models:

  • In Vivo Studies : Some derivatives exhibited higher anti-inflammatory efficacy compared to standard drugs like indomethacin in paw edema models. The compounds demonstrated significant inhibition rates after several hours post-treatment, indicating their potential as anti-inflammatory agents .

Table 3: Anti-inflammatory Activity Comparison

CompoundInhibition Rate (%) at 4hComparison Drug (Indomethacin)
Compound X43.1747.72
Compound Y40.9142.22

Q & A

Q. What synthetic strategies are commonly employed to prepare 1-methyl-2,3-dihydro-1H-pyrazolo[3,4-d]pyrimidine derivatives?

Synthesis typically involves coupling reactions (e.g., Suzuki, Ullmann) and catalytic hydrogenation. For example:

  • Suzuki coupling : 4-Chlorophenyl or 4-methylphenyl substituents are introduced using Pd(OH)₂/C under hydrogen or argon atmospheres, followed by purification via flash column chromatography and RP-HPLC .
  • Ullmann coupling : Phenolic derivatives are synthesized using CuI, N,N-dimethylglycine, and Cs₂CO₃ in DMA at 120°C .
  • Catalytic hydrogenation : Reduction of isopropenyl groups to isopropyl substituents (e.g., compound 78 ) is achieved with Pd(OH)₂/C under H₂ .
    Key reagents: Boronic acids, Pd catalysts, Cs₂CO₃, Cu-based systems.

Q. How is the biological activity of pyrazolo[3,4-d]pyrimidine derivatives evaluated in vitro?

  • Antiparasitic assays :
    • T. cruzi and Leishmania strains are cultured in MRC-5SV2 cells. Parasite burden is quantified via β-galactosidase activity using CPRG, with IC₅₀ values calculated from dose-response curves .
    • Cytotoxicity (CC₅₀) is assessed using resazurin or PrestoBlue® to measure host cell viability .
  • Kinase inhibition : Pyrazolo[3,4-d]pyrimidines are screened against kinase panels (e.g., VEGFR-2) using fluorescence-based enzymatic assays .

Q. What analytical methods are used for structural characterization of these compounds?

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and stereochemistry (e.g., coupling constants for ribose protons in nucleosides) .
  • HRMS : Validates molecular formula and isotopic patterns .
  • X-ray crystallography : Resolves ambiguous regiochemistry in substituted derivatives .

Advanced Research Questions

Q. How is metabolic stability assessed for pyrazolo[3,4-d]pyrimidine derivatives?

  • Liver microsome assays :
    • Compounds are incubated with mouse/human liver microsomes (0.5 mg/mL) and NADPH/UGT cofactors.
    • Sampling at 0, 15, 30, and 60 minutes followed by LC-MS/MS quantitation.
    • Example: Compound 44 showed 100% remaining after 60 minutes, indicating resistance to Phase I/II metabolism .
Metabolic Stability of Compound 44 Mouse MicrosomesHuman Microsomes
% Remaining after 60 min100%100%

Q. How to address contradictory structure-activity relationship (SAR) findings in pyrazolo[3,4-d]pyrimidine derivatives?

  • Case study : Removing the 3′-OH group in compound 44 reduced anti-T. cruzi activity by 2–3×, contradicting initial SAR assumptions.
    • Resolution: Molecular docking revealed the 3′-OH forms hydrogen bonds with CDPK1 kinase, critical for target engagement .
  • Methodological approach : Combine mutagenesis studies (e.g., kinase domain mutations) with thermodynamic integration to quantify binding energy changes .

Q. What strategies optimize selectivity between antiparasitic activity and host cytotoxicity?

  • Substituent screening : 4-Chlorophenyl at position 7 (compound 44 ) achieved IC₅₀ = 64 µM against T. cruzi with CC₅₀ > 128 µM in MRC-5SV2 cells .
  • ABC transporter inhibition : Co-treatment with verapamil (8 µM) or cyclosporin A (2 µM) enhances intracellular accumulation in resistant strains .

Q. How do pyrazolo[3,4-d]pyrimidines inhibit kinase signaling pathways?

  • Mechanistic insights :
    • ATP-competitive binding to VEGFR-2 (Kd = 12 nM) via hydrogen bonding with Cys917 and hydrophobic interactions .
    • Allopurinol derivatives inhibit xanthine oxidase by mimicking hypoxanthine, reducing uric acid synthesis .

Q. What in vivo models are suitable for evaluating anti-Chagas disease candidates?

  • Mouse model : Swiss Webster mice infected with 10⁴ T. cruzi blood trypomastigotes.
    • Oral dosing (e.g., compound 44 , 5-day regimen) reduces parasitemia by >90% vs. untreated controls .
    • Endpoint metrics: Survival rate, organ parasite load (qPCR), and histopathology .

Q. How to resolve discrepancies in anti-leishmanial activity across analogs?

  • Contradiction : 7-position modifications (e.g., O/S linkers) abolished activity against L. infantum.
    • Analysis: Lipophilicity (clogP) >3.5 correlates with poor membrane permeability in amastigotes .
    • Validation: Intracellular drug quantification via LC-MS in infected macrophages .

Q. Can pyrazolo[3,4-d]pyrimidines be repurposed for oncology research?

  • Case study : Pyrazolo[3,4-d]pyrimidine RU.521 inhibits ATR kinase (IC₅₀ = 9 nM), sensitizing BRCA-mutant tumors to PARP inhibitors .
  • Screening pipeline : NCI-60 panel testing followed by PDX models to validate tumor-specific efficacy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.